N-(8-methoxy-2-oxochromen-3-yl)acetamide
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Overview
Description
N-(8-methoxy-2-oxochromen-3-yl)acetamide is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is part of the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-oxochromen-3-yl)acetamide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-oxochromen-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-(8-methoxy-2-oxochromen-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(8-methoxy-2-oxochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(8-methoxy-2-oxo-2H-chromen-3-yl)acetamide .
- N-(4-methoxy-2-oxo-2H-chromen-3-yl)acetamide .
- N-(6-methoxy-2-oxo-2H-chromen-3-yl)acetamide .
Uniqueness
N-(8-methoxy-2-oxochromen-3-yl)acetamide is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(8-methoxy-2-oxochromen-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-9-6-8-4-3-5-10(16-2)11(8)17-12(9)15/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIFNUZFSEBGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=CC=C2)OC)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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